molecular formula C15H10N2O B1293446 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde CAS No. 915919-73-2

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1293446
CAS No.: 915919-73-2
M. Wt: 234.25 g/mol
InChI Key: PFXITZIWRQYRTP-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde is an aromatic heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a naphthalen-1-yl group and at the 5-position with an aldehyde functional group. This structure combines the electron-deficient pyrimidine core with the extended π-conjugation of naphthalene, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and materials science.

The aldehyde group at the 5-position is critical for enantioselective reactions, as demonstrated in studies where pyrimidine-5-carbaldehydes participate in asymmetric autocatalysis to form chiral alkanols . The naphthalen-1-yl substituent likely enhances steric and electronic effects, influencing reactivity and crystalline packing, as observed in single-crystal X-ray analyses of related aldehydes .

Properties

IUPAC Name

2-naphthalen-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXITZIWRQYRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649828
Record name 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-73-2
Record name 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by recent research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 915919-73-2
  • Molecular Formula : C13H9N3O

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research paper demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation across various cancer cell lines.

Case Study: Inhibition of XPO1

In a study assessing the antiproliferative effects of naphthyl chalcones, compounds derived from this compound showed promising results against XPO1 (Exportin 1) with IC50 values ranging from 0.55 µM to 2.5 µM. These compounds were found to inhibit nuclear export processes critical for cancer cell survival and proliferation .

CompoundIC50 (µM)Activity
Chalcone 92.5XPO1 Inhibition
Chalcone 100.55XPO1 Inhibition

Antimicrobial Properties

The compound also demonstrates antimicrobial activity, making it a candidate for further development in treating bacterial infections. Research indicates that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

A comparative study evaluated the antimicrobial efficacy of various compounds, including those based on this compound. Results showed that certain derivatives exhibited higher activity than conventional antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly in the context of cancer therapy where targeting specific enzymes can lead to reduced tumor growth.

The mechanism involves binding to active sites on target enzymes, thereby inhibiting their function. For instance, studies have shown that derivatives can inhibit key protein kinases involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthalene and pyrimidine rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Substitution Effects : The presence of electron-withdrawing groups enhances the inhibitory activity against cancer cell lines.
  • Ring Modifications : Altering the naphthalene moiety can lead to improved binding affinity for target enzymes.

Comparison with Similar Compounds

Positional Isomer: 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde

Structural Differences : The naphthalene group is attached at the 2-position instead of the 1-position. This positional isomerism alters the molecule’s geometry and electronic distribution.
Key Properties :

  • Molecular Formula : C₁₅H₁₀N₂O (identical to the 1-naphthyl isomer).
  • Molecular Weight : 234.25 g/mol.
  • CAS No.: 915919-99-2 .
  • Storage : Requires inert atmosphere and 2–8°C, indicating sensitivity to oxidation or thermal degradation .

Functional Implications :

Substituent Variation: 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Structural Differences : Replaces the naphthalen-1-yl group with a cyclopropylmethoxy substituent, introducing an ether linkage and a strained cyclopropane ring.
Key Properties :

  • Molecular Formula : C₉H₁₀N₂O₂.
  • Molecular Weight : 178.19 g/mol.
  • CAS No.: 1192569-90-6 .

Functional Implications :

  • The cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, which could reduce electrophilicity at the aldehyde compared to the naphthyl derivatives.

Electronic and Steric Modifications: 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde

Structural Differences : Features a bulky tert-butyldimethylsilylethynyl group instead of naphthalene.
Key Properties :

  • Synthesis : Prepared via coupling reactions and formylation, as described in .
  • Applications: Demonstrated efficacy in asymmetric autocatalysis, forming chiral alkanols with high enantiomeric excess. The silyl group enhances substrate rigidity, facilitating enantioselective zinc-mediated additions .

Comparison with Naphthalene Derivatives :

  • The silylethynyl group offers steric bulk without aromaticity, which may limit solubility in polar solvents compared to naphthalene derivatives.

Chalcone Derivatives with Naphthalene Moieties

For example:

  • ANPEO : Allyloxy substituent offers moderate steric hindrance.
  • VBNPEO : 4-Vinylbenzyl group introduces greater bulk, affecting reactivity and aggregation.

Relevance to Pyrimidine Aldehydes :

  • Substituent size and electronic effects in naphthalene-containing compounds directly influence crystallization and reactivity, as seen in both chalcones and pyrimidine aldehydes .

Research Findings and Implications

  • Reactivity : The aldehyde group in 2-(naphthalen-1-yl)pyrimidine-5-carbaldehyde is pivotal for enantioselective additions, but substituents dictate steric and electronic outcomes. Naphthalene derivatives excel in systems requiring aromatic interactions, whereas silylethynyl or alkoxy groups prioritize steric control .
  • Crystallinity : Single-crystal X-ray analyses (e.g., ) suggest that substituents like naphthalen-1-yl enhance defined crystal faces, critical for mechanistic studies .
  • Safety and Handling : Naphthalene derivatives require stringent storage conditions, highlighting their sensitivity compared to simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde
Reactant of Route 2
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2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde

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